Oxalic acid dihydrate

Overview

Description

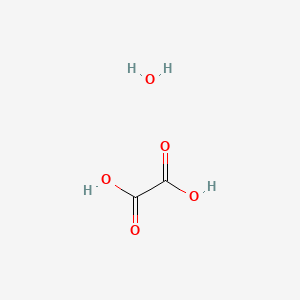

Oxalic acid dihydrate (C₂H₂O₄·2H₂O, CAS 6153-56-6) is a crystalline, hygroscopic compound consisting of oxalic acid molecules associated with two water molecules. Its structure is characterized by hydrogen-bonded networks, as shown by its InChI identifier (InChI=1S/C2H2O4.2H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H2) . Key properties include:

- Melting Point: 104–107°C, enabling solvent-free reactions in industrial processes like cellulose esterification .

- Solubility: Highly soluble in polar solvents (water, alcohols) but insoluble in non-polar solvents (benzene, chloroform) .

- Acidity: A strong dicarboxylic acid with pKa₁ = 1.25 and pKa₂ = 4.14, making it effective in catalysis and hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxalic acid can be synthesized in the laboratory by oxidizing sucrose using nitric acid in the presence of a small amount of vanadium pentoxide as a catalyst . The hydrated solid can be dehydrated with heat or by azeotropic distillation.

Industrial Production Methods: Industrially, oxalic acid is produced by heating sodium formate in the presence of an alkali catalyst, by oxidizing carbohydrates with nitric acid, by heating sawdust with caustic alkalies, or by fermentation of sugar solutions in the presence of certain molds .

Chemical Reactions Analysis

Types of Reactions: Oxalic acid dihydrate undergoes various types of chemical reactions, including:

Oxidation: Oxalic acid can be oxidized by strong oxidizing agents to produce carbon dioxide and water.

Reduction: It can be reduced to formic acid under suitable conditions.

Neutralization: Reacts with bases to form oxalate salts, such as sodium oxalate and potassium oxalate.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Sodium amalgam.

Bases: Sodium hydroxide, potassium hydroxide.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Formic acid.

Neutralization: Sodium oxalate, potassium oxalate.

Scientific Research Applications

Industrial Cleaning and Metal Treatment

Oxalic acid dihydrate is widely used as a cleaning agent due to its strong reducing properties and ability to form metal complexes. Its primary applications include:

- Rust Removal : It forms stable complexes with ferric ions, making it effective in rust removal products.

- Wood Bleaching : Utilized in wood restoration processes to remove stains and discoloration.

- Textile Processing : Acts as a mordant in dyeing processes, helping to fix dyes onto fabrics.

| Application | Description |

|---|---|

| Rust Removal | Forms ferrioxalate ion to dissolve rust |

| Wood Bleaching | Removes stains from wood surfaces |

| Textile Processing | Used as a mordant for dye fixation |

Semiconductor Industry

In the semiconductor industry, this compound plays a crucial role in the fabrication of electronic devices. It is particularly used in:

- Electrochemical-Mechanical Planarization (ECMP) : This process involves the removal of excess copper from semiconductor wafers. Oxalic acid serves as a complexing agent in the slurry used during ECMP, ensuring a smooth and uniform copper surface.

Environmental Applications

This compound has significant implications in environmental science:

- Ice Nucleation Studies : Research indicates that it can act as a heterogeneous ice nucleus, influencing cloud formation and precipitation patterns. Its effectiveness varies based on its crystallization conditions, which affects its ice-active sites .

- Soil Chemistry : It is utilized in soil treatments to enhance the leaching of certain minerals and improve soil quality.

Biological Applications

The compound has also been investigated for its biological effects:

- Varroosis Treatment : this compound is employed by beekeepers as a miticide against Varroa mites, which are harmful parasites affecting honeybee populations .

- Cellulose Derivatization : In studies involving cellulose fibers, this compound has been used for simultaneous hydrolysis and esterification, resulting in cellulose oxalates that can be utilized in various applications .

Case Studies and Research Findings

Several studies highlight the versatility of this compound:

- A study demonstrated its use in the electrochemical-mechanical planarization process for semiconductor fabrication, emphasizing its role in achieving high-quality surfaces necessary for integrated circuits .

- Research on its phase transitions under pressure revealed insights into proton transfer dynamics, suggesting potential applications in materials science .

Mechanism of Action

Oxalic acid exerts its effects through its strong acidic properties and ability to chelate metal ions. It forms complexes with divalent metal ions, such as calcium and iron, making them soluble and easier to remove . Additionally, the conjugate base of oxalic acid, the oxalate anion, acts as a competitive inhibitor of the lactate dehydrogenase enzyme .

Comparison with Similar Compounds

Anhydrous Oxalic Acid (C₂H₂O₄)

Key Differences :

- The dihydrate’s lower melting point facilitates solvent-free cellulose processing, while the anhydrous form’s higher thermal stability suits high-temperature applications .

- Anhydrous oxalic acid exhibits negative linear compressibility (NLC) under pressure, a property less pronounced in the dihydrate .

Citric Acid (C₆H₈O₇)

Key Differences :

- Oxalic acid’s stronger acidity and metal-chelating properties make it superior for cellulose hydrolysis, whereas citric acid’s mildness suits food and biomedical uses .

Formic Acid (CH₂O₂)

Key Differences :

- This compound’s prolonged hive presence ensures sustained mite control but risks bee health, while formic acid’s volatility limits residue .

Zinc Oxalate Dihydrate (ZnC₂O₄·2H₂O)

Key Differences :

- The incorporation of Zn²⁺ in zinc oxalate dihydrate alters solubility and functionality, enabling niche applications in nanotechnology .

Other Dicarboxylic Acids (Malonic, Succinic)

| Property | This compound | Malonic Acid (C₃H₄O₄) | Succinic Acid (C₄H₆O₄) |

|---|---|---|---|

| Acidity | pKa₁ = 1.25 | pKa₁ = 2.83 | pKa₁ = 4.21 |

| Melting Point | 104–107°C | 135°C | 185°C |

| Applications | Hydrolysis, pest control | Organic synthesis | Bioplastics, food additives |

Key Differences :

- Oxalic acid’s superior acidity and lower melting point make it unique in hydrolysis and solvent-free reactions, while succinic acid’s biocompatibility drives its use in sustainable materials .

Q & A

Basic Research Questions

Q. How can oxalic acid dihydrate be purified for use as a primary standard in titrations?

this compound is purified via recrystallization from aqueous solutions. After dissolving the compound in hot water, slow cooling induces crystallization, yielding high-purity crystals. The purity is validated using FTIR, ¹H NMR, and ¹³C NMR spectroscopy, ensuring spectral consistency with reference data . For laboratory standardization, a precise molarity is calculated using its molar mass (126.066 g/mol) and stoichiometry (basicity = 2) in acid-base titrations .

Q. What experimental parameters are critical for preparing this compound standard solutions?

Key parameters include:

- Mass accuracy : Use analytical-grade this compound (≥99% purity) and a calibrated balance.

- Solubility : Dissolve in distilled water at 25°C to avoid thermal decomposition.

- Storage : Keep in airtight containers to prevent efflorescence (loss of water) or absorption of CO₂.

- Validation : Verify concentration via titration against NaOH, accounting for its diprotic nature .

Q. How does this compound function as a reducing agent in redox titrations?

this compound donates two electrons per molecule in redox reactions (e.g., with KMnO₄ in acidic media). Calculate normality using the formula:

Example: A 3.6 g sample diluted to 150 mL yields 0.381 N, assuming complete dissolution and no side reactions .

Advanced Research Questions

Q. How can this compound be optimized for solvent-free esterification of cellulose?

- Temperature control : Maintain 110°C to melt this compound (melting point: 104–106°C), enabling fiber wetting and simultaneous hydrolysis/esterification.

- Post-reaction processing : Wash with Soxhlet extraction to remove unreacted acid.

- Yield analysis : Characterize cellulose oxalates via FTIR (C=O stretch at 1720 cm⁻¹) and X-ray diffraction to confirm esterification .

Q. What methodologies resolve discrepancies in this compound’s vapor pressure data?

Conflicting vapor pressure values arise from polymorphic forms (anhydrous vs. dihydrate) and measurement techniques. To resolve:

- Experimental : Use Raman spectroscopy to confirm solid-state hydration.

- Computational : Apply UNIFAC-Peng models to estimate supercooled melt vapor pressures (e.g., 2.9 × 10⁻² Pa at 298 K).

- Validation : Compare with efflorescence data from electrodynamic balance experiments .

Q. How does this compound enhance microwave-assisted extraction of polyphenols?

As a hydrogen bond donor in deep eutectic solvents (DES) with choline chloride, this compound improves microwave absorption due to its ionic character. Key steps:

- DES preparation : Mix choline chloride and this compound in 1:2 molar ratio.

- Microwave parameters : Optimize power (300–600 W) and time (5–15 min) for maximal polyphenol yield (108.6 mg GAE/g).

- Recovery : Recover this compound via recrystallization, achieving >95% purity .

Q. What strategies control particle size distribution in this compound crystallization?

- Seeding : Introduce 250 µm seed crystals to induce homogeneous nucleation.

- Temperature profiles : Use linear cooling from 40°C to 25°C to minimize supersaturation fluctuations.

- Solubility data : Precisely measure solubility at 25°C (10.2 g/100 mL), 30°C (14.7 g/100 mL), and 40°C (22.4 g/100 mL) to design saturation curves .

Q. How does this compound act as a catalyst in sulfide oxidation?

In the presence of H₂O₂, this compound promotes sulfide-to-sulfoxide conversion via a radical mechanism. Protocol:

- Reaction setup : Mix sulfide (1 mmol), H₂O₂ (2 mmol), and this compound (10 mol%) at 25°C.

- Kinetics : Monitor reaction progress using GC-MS, achieving >90% yield in 2–4 hours.

- Advantages : Avoids metal catalysts, reducing contamination risks .

Q. Methodological Considerations

Properties

Molecular Formula |

C2H4O5 |

|---|---|

Molecular Weight |

108.05 g/mol |

IUPAC Name |

oxalic acid;hydrate |

InChI |

InChI=1S/C2H2O4.H2O/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H2 |

InChI Key |

ZDYUUBIMAGBMPY-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.